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Compound of Interest

Compound Name:
8(S)-hydroxy-9(R)-

Hexahydrocannabinol

Cat. No.: B10860629

Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and available data related to 8(S)-hydroxy-9(R)-hexahydrocannabinol
(8(S)-hydroxy-9(R)-HHC). It is intended for researchers, scientists, and professionals in the

field of drug development and cannabinoid research.

Chemical Structure and Stereochemistry
8(S)-hydroxy-9(R)-Hexahydrocannabinol is a metabolite of hexahydrocannabinol (HHC), a

semi-synthetic cannabinoid that has gained attention in recent years.[1][2][3] HHC itself is a

hydrogenated derivative of tetrahydrocannabinol (THC).[4][5] The hydrogenation process that

creates HHC from THC results in the formation of a new stereocenter at the C9 position,

leading to two diastereomers: (9R)-HHC and (9S)-HHC.[6][7]

The metabolism of HHC can occur at various positions on the molecule, including hydroxylation

at the C8 position. This leads to the formation of four possible stereoisomers of 8-hydroxy-

HHC: 8(R)-hydroxy-9(R)-HHC, 8(S)-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(R)-HHC, and 8(R)-

hydroxy-9(S)-HHC.[6]
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The specific stereoisomer, 8(S)-hydroxy-9(R)-HHC, is characterized by an (S) configuration at

the C8 position and an (R) configuration at the C9 position. Its formal chemical name is [6aR-

(6aα,8β,9β,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-

1,8-diol.[1]

Key Structural Details:

Property Value

Formal Name

[6aR-(6aα,8β,9β,10aβ)]-6a,7,8,9,10,10a-

hexahydro-6,6,9-trimethyl-3-pentyl-6H-

dibenzo[b,d]pyran-1,8-diol[1]

Synonyms

8α-hydroxy-9α-Hexahydrocannabinol, 8α-

hydroxy-9(R)-Hexahydrocannabinol, 8α-

hydroxy-9α-HHC, 8α-hydroxy-9(R)-HHC[1]

Molecular Formula C₂₁H₃₂O₃[1]

Formula Weight 332.5 g/mol [1]

CAS Number 74509-39-0[1]

Quantitative Data
Quantitative pharmacological data specifically for 8(S)-hydroxy-9(R)-HHC is limited in the

public domain. However, to provide context, the following tables summarize the receptor

binding affinities and functional activities of the parent HHC epimers, (9R)-HHC and (9S)-HHC,

in comparison to Δ⁹-THC. The psychoactive effects of HHC are primarily attributed to the (9R)-

HHC epimer.[6][8]

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

Compound CB₁ Receptor CB₂ Receptor

(9R)-HHC 15 nM ± 0.8 nM[4] 13 nM ± 0.4 nM[4]

(9S)-HHC 176 nM ± 3.3 nM[4] 105 nM ± 26 nM[4]

Δ⁹-THC 15 nM ± 4.4 nM[4] 9.1 nM ± 3.6 nM[4]
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Table 2: Cannabinoid Receptor Functional Activity (EC₅₀, nM)

Compound CB₁ Receptor CB₂ Receptor

(9R)-HHC 3.4 nM ± 1.5 nM[4] 6.2 nM ± 2.1 nM[4]

(9S)-HHC 57 nM ± 19 nM[4] 55 nM ± 10 nM[4]

Δ⁹-THC 3.9 nM ± 0.5 nM[4] 2.5 nM ± 0.7 nM[4]

Experimental Protocols
The following sections detail generalized experimental protocols relevant to the synthesis,

purification, and analysis of HHC and its metabolites.

Synthesis and Purification of HHC Diastereomers
Hexahydrocannabinol is typically synthesized through the hydrogenation of Δ⁸-THC or Δ⁹-THC.

[5][9] The resulting product is a mixture of the (9R)-HHC and (9S)-HHC epimers.[5]

Protocol for Hydrogenation of THC:

Reaction Setup: Dissolve Δ⁸-THC or Δ⁹-THC in a suitable solvent (e.g., ethanol, ethyl

acetate).

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.

Hydrogenation: Stir the mixture under a hydrogen gas atmosphere (1-5 bar) at a temperature

ranging from 25°C to 50°C for 3 to 72 hours.[10]

Workup: After the reaction is complete, dilute the mixture with a solvent like diethyl ether and

wash with a saturated sodium bicarbonate solution. Collect the organic layer, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

Purification of HHC Epimers: The separation of the (9R)-HHC and (9S)-HHC diastereomers is

typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

[9]
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Column: A C18 column (e.g., Luna 5 µm C18, 100 Å, 250 x 10 mm) is commonly used.[9]

Mobile Phase: An isocratic elution with a mixture of acetonitrile (containing 0.1% formic acid)

and water (containing 0.1% formic acid) in an 80:20 ratio is effective.[9]

Flow Rate: A flow rate of approximately 7.5 mL/min is used.[9]

Detection: The eluting compounds are monitored using a UV detector at a wavelength of 228

nm.[9]

Analysis of Cannabinoids in Biological Matrices
The quantification of cannabinoids and their metabolites in biological samples such as plasma

or urine is crucial for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS) is the preferred analytical technique.[11][12]

Sample Preparation (Liquid-Liquid Extraction):

Thaw plasma samples on ice.

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).[11]

Add 500 µL of a water-immiscible organic solvent (e.g., hexane:ethyl acetate 9:1 v/v).[11]

Vortex the mixture vigorously for 2 minutes to extract the cannabinoids into the organic layer.

[11]

Centrifuge to separate the layers.

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the dried extract in 100 µL of the mobile phase.[11]

LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[11]
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Mobile Phase A: Water with 0.1% formic acid.[11]

Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

Gradient: A gradient elution is employed, starting with a higher percentage of mobile

phase A and gradually increasing the percentage of mobile phase B to elute the

cannabinoids.[11]

Flow Rate: A typical flow rate is 0.4 mL/min.[11]

Mass Spectrometry (MS/MS):

Ionization: Electrospray Ionization (ESI) in positive mode.[11]

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

[11]

Visualizations
The following diagrams illustrate key pathways and workflows related to 8(S)-hydroxy-9(R)-

HHC.

Metabolic Pathway of HHC
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Caption: Metabolic pathway from THC to 8(S)-hydroxy-9(R)-HHC.
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Cannabinoid Receptor Signaling
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Caption: Simplified G-protein coupled cannabinoid receptor signaling pathway.
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Workflow for Cannabinoid Analysis in Biological Samples
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Caption: General experimental workflow for quantitative cannabinoid analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860629?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

